Dual-Target aaRS Inhibitory Activity
The core 2-(quinolin-2-ylsulfanyl)acetamide scaffold has validated dual-targeting activity against M. tuberculosis MetRS and LeuRS. In a machine-learning study, the most active analog achieved IC50 values of 33 µM (MetRS) and 23.9 µM (LeuRS) [1]. The target compound incorporates the 3,4-dimethoxyphenethyl moiety, which is a distinct feature from the most potent analog in that study, potentially altering its selectivity and potency profile. Direct head-to-head data for the target compound is absent; however, the class inference suggests that any procurement decision based on aaRS inhibition must validate activity for this specific substitution pattern, as potency is not transferable from the scaffold's best representative [1].
| Evidence Dimension | Inhibitory potency (IC50) against M. tuberculosis MetRS and LeuRS |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Most active analog from the 2-(quinolin-2-ylsulfanyl)acetamide series: MetRS IC50 = 33 µM, LeuRS IC50 = 23.9 µM |
| Quantified Difference | Unknown; expected to differ based on SAR |
| Conditions | Aminoacylation assay using recombinant M. tuberculosis MetRS and LeuRS [1] |
Why This Matters
The validated dual-targeting mechanism of the scaffold means the target compound is a priority for antitubercular screening, but its specific substituent requires de novo potency determination.
- [1] Volynets, G. P., et al. (2022). Identification of dual-targeted Mycobacterium tuberculosis aminoacyl-tRNA synthetase inhibitors using machine learning. Future Medicinal Chemistry, 14(17), 1223–1237. DOI: 10.4155/fmc-2022-0085 View Source
